Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO4. This compound is characterized by a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxy group, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with a suitable pyrrolidine derivative. One common method includes the use of this compound as a starting material, which undergoes a series of reactions including condensation, reduction, and esterification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(4-ethoxyphenyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain synthetic applications and biological studies where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(18)17-10-9-16(19,11-17)12-5-7-13(20-4)8-6-12/h5-8,19H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJUVTLWIDFCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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